1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde
Description
Molecular Formula: C₉H₁₂N₃O
Molecular Weight: 178.21 g/mol
Key Features:
- A 1,2,3-triazole core substituted with a cyclopropyl group (position 1), an isopropyl group (position 5), and an aldehyde functional group (position 4).
- The aldehyde group enables versatile reactivity (e.g., oxidation, reduction, or condensation) for further derivatization .
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-cyclopropyl-5-propan-2-yltriazole-4-carbaldehyde |
InChI |
InChI=1S/C9H13N3O/c1-6(2)9-8(5-13)10-11-12(9)7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
NICDGTNSGZYWFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=NN1C2CC2)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The specific synthetic route may vary, but a common method involves the following steps:
Formation of the Azide: The starting material, often an alkyl halide, is converted to an azide using sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper catalyst to form the triazole ring.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to increase yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The triazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group, often facilitated by a catalyst.
Common reagents and conditions used in these reactions include acidic or basic environments, various solvents, and specific temperatures to drive the reactions to completion. Major products formed from these reactions include alcohols, carboxylic acids, and substituted triazoles.
Scientific Research Applications
1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of the enzyme’s function.
Comparison with Similar Compounds
1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Molecular Formula : C₉H₁₃N₃O₂
Molecular Weight : 195.22 g/mol
Key Differences :
1-Benzyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde
Molecular Formula : C₁₃H₁₅N₃O
Molecular Weight : 229.28 g/mol
Key Differences :
- Substituent : Benzyl group replaces cyclopropyl.
- Impact: Enhanced lipophilicity (logP ~2.5) due to the aromatic ring, improving membrane permeability. Potential for π-π interactions with biological targets, altering binding affinity compared to cyclopropyl .
- Applications : Used as a building block for anticancer agents and enzyme inhibitors .
1-Cyclohexyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde
Molecular Formula : C₁₁H₁₇N₃O
Molecular Weight : 207.27 g/mol
Key Differences :
- Substituent : Cyclohexyl (6-membered ring) replaces cyclopropyl.
- Higher molecular weight may affect bioavailability .
- Applications : Investigated for neurological disorder targets due to improved CNS penetration .
1-Cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde
Molecular Formula : C₁₁H₁₇N₃O
Molecular Weight : 207.27 g/mol
Key Differences :
5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde
Molecular Formula : C₁₀H₁₅N₃O
Molecular Weight : 209.24 g/mol
Key Differences :
- Substituent : Cyclobutyl (4-membered ring) replaces cyclopropyl.
- Altered electronic effects due to strained geometry .
- Applications : Studied for unique pharmacokinetic profiles in antiviral research .
Structural and Functional Group Analysis
| Compound Name | Substituent (Position 1) | Functional Group (Position 4) | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| Target Compound | Cyclopropyl | Aldehyde | 178.21 | Drug design, materials |
| 1-Cyclopropyl-5-(propan-2-yl)-triazole-4-carboxylic acid | Cyclopropyl | Carboxylic acid | 195.22 | Antimicrobial agents |
| 1-Benzyl-5-(propan-2-yl)-triazole-4-carbaldehyde | Benzyl | Aldehyde | 229.28 | Enzyme inhibitors |
| 1-Cyclohexyl-5-(propan-2-yl)-triazole-4-carbaldehyde | Cyclohexyl | Aldehyde | 207.27 | Neurological therapeutics |
| 1-Cyclopentyl-5-(propan-2-yl)-triazole-4-carbaldehyde | Cyclopentyl | Aldehyde | 207.27 | Polymer synthesis |
| 5-Cyclobutyl-1-(propan-2-yl)-triazole-4-carbaldehyde | Cyclobutyl | Aldehyde | 209.24 | Antiviral research |
Key Research Findings
- Reactivity : The aldehyde group in the target compound allows for efficient conjugation with amines or hydrazines, enabling prodrug development .
- Biological Activity : Cyclopropyl substitution correlates with improved metabolic stability in hepatic microsome assays compared to benzyl or cyclohexyl analogs .
- Solubility : The cyclopropyl derivative exhibits moderate aqueous solubility (0.5 mg/mL), whereas the carboxylic acid analog has higher solubility (2.1 mg/mL) due to ionization .
Biological Activity
1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing findings from various studies and presenting relevant data in tables for clarity.
Chemical Structure and Properties
The molecular formula of 1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde is with a molecular weight of 179.22 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 179.22 g/mol |
| CAS Number | 1785150-59-5 |
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds similar to 1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde have been evaluated against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-Cyclopropyl-5-(propan-2-yl)-triazole | HeLa (cervical cancer) | 10.51 |
| THP-1 (acute monocytic leukemia) | 7.31 | |
| HL-60 (acute promyelocytic leukemia) | Not reported |
These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, which may be attributed to its structural characteristics that influence interaction with cellular targets.
The mechanism by which triazole derivatives exert their biological effects often involves interference with cellular processes such as apoptosis and cell cycle regulation. For example, studies on related triazole compounds have shown that they can induce cell cycle arrest in the G1 phase and promote apoptosis in cancer cells. This suggests that 1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde may similarly affect these pathways.
Study 1: Antiproliferative Effects
A study published in Frontiers in Chemistry evaluated a series of triazole analogs for their antiproliferative activities against a range of cancer cell lines. The study found that modifications at the C-5 position of the triazole ring significantly influenced the potency and selectivity of these compounds against different tumors .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory activity of triazole derivatives, including those structurally similar to our compound. It was discovered that certain analogs could inhibit carbonic anhydrase II, an enzyme implicated in various physiological processes and disease states. The inhibition was assessed through in vitro assays, yielding promising results for potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
